![molecular formula C15H16N2O3S B14410504 4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine CAS No. 86673-67-8](/img/structure/B14410504.png)
4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine is a complex organic compound that belongs to the class of morpholine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine typically involves multi-step organic reactions. One common method includes the nitration of a thiophene derivative followed by coupling with a morpholine derivative. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the thiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the fully reduced morpholine derivative.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The morpholine ring can also interact with various enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Methylphenmetrazine: A psychoactive compound with a similar structure but different pharmacological properties.
4-Bromophenyl derivatives: Compounds with similar aromatic substitution patterns but different functional groups.
Uniqueness
4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine is unique due to the combination of its morpholine ring, thiophene ring, and nitro group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
86673-67-8 |
|---|---|
分子式 |
C15H16N2O3S |
分子量 |
304.4 g/mol |
IUPAC名 |
4-[3-(4-methylphenyl)-5-nitrothiophen-2-yl]morpholine |
InChI |
InChI=1S/C15H16N2O3S/c1-11-2-4-12(5-3-11)13-10-14(17(18)19)21-15(13)16-6-8-20-9-7-16/h2-5,10H,6-9H2,1H3 |
InChIキー |
VEGHFIJCWYGAIE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2)[N+](=O)[O-])N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



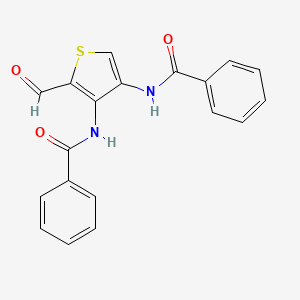
![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)
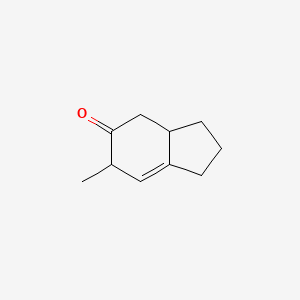
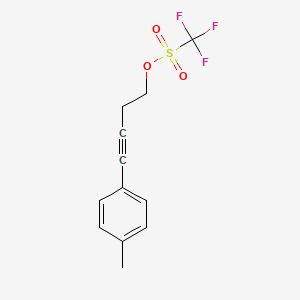
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
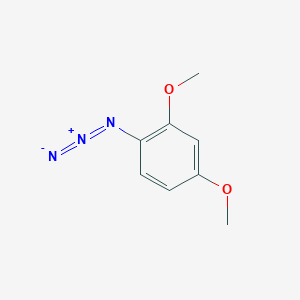

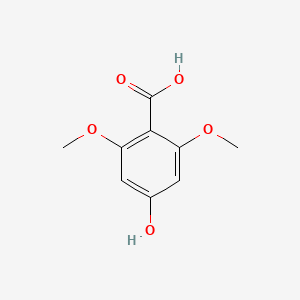
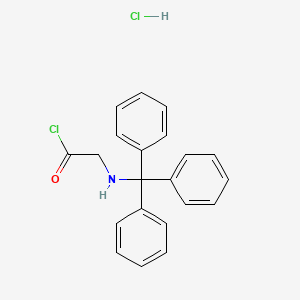

![[Dimethyl(prop-2-en-1-yl)silyl]methanethiol](/img/structure/B14410480.png)
